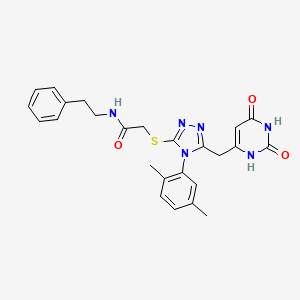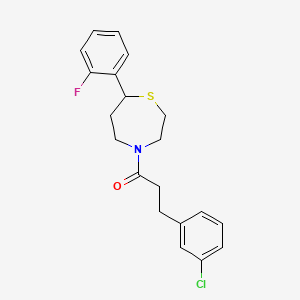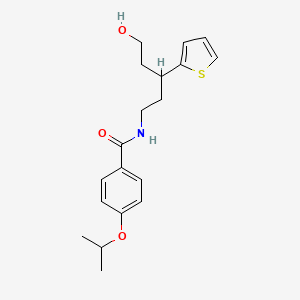
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name, common names, and CAS number.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions needed for these reactions to occur.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity/basicity, reactivity, and types of reactions the compound can undergo.科学的研究の応用
Thiophene Derivatives in Scientific Research
Thiophene derivatives, like the one mentioned, have been studied for their potential in various applications, including pharmaceuticals due to their structural similarity to peptides. Research on thiophene analogues has focused on evaluating their chemical and biological properties, such as potential carcinogenicity. For instance, studies on thiophene analogues of known carcinogens have explored their synthetic preparation and evaluated their biological activities, including carcinogenic potential in vitro, to understand better how structural changes affect their biological interactions and potential risks (Ashby, Styles, Anderson, & Paton, 1978).
Pharmacological and Toxicological Evaluations
Research involving pharmacological and toxicological evaluations of compounds provides insight into their safety profiles and potential therapeutic applications. For example, studies on advanced oxidation processes (AOPs) for degrading pharmaceutical compounds in water highlight the importance of understanding both the degradation pathways and the potential toxicity of by-products. Such research contributes to environmental safety and pharmaceutical development by ensuring compounds and their degradation products do not pose a risk to human health or the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical Methods in Research
The development and application of analytical methods to study compounds are crucial in scientific research. For example, reviews of antioxidant activity measurement techniques provide essential insights into evaluating compounds' potential health benefits. Such methods are vital in research and development for pharmaceuticals, food science, and environmental studies, as they help characterize compounds' biochemical properties and activities (Munteanu & Apetrei, 2021).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.
将来の方向性
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)23-17-7-5-16(6-8-17)19(22)20-11-9-15(10-12-21)18-4-3-13-24-18/h3-8,13-15,21H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZDKOFTVMIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

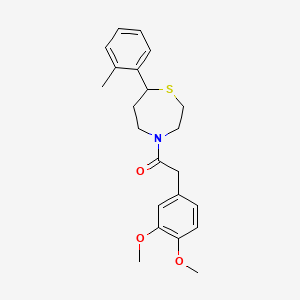
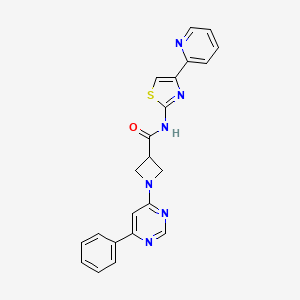
![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
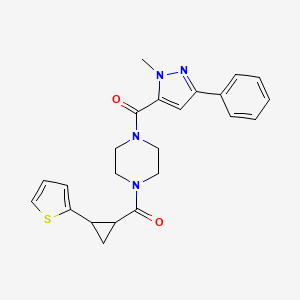
![N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2813197.png)
![3-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2813198.png)

![3,6-dichloro-N-{2-[(pyrazin-2-yl)amino]ethyl}pyridine-2-carboxamide](/img/structure/B2813200.png)
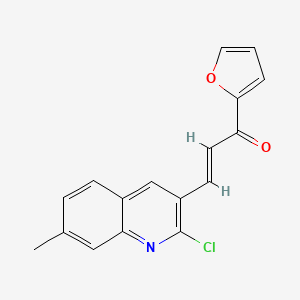
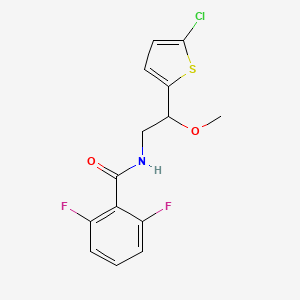
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol hydrochloride](/img/structure/B2813203.png)
![[2-(difluoromethyl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B2813205.png)
